molecular formula C10H10ClF B3315818 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene CAS No. 951895-41-3

2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene

Cat. No.: B3315818
CAS No.: 951895-41-3
M. Wt: 184.64 g/mol
InChI Key: DQZTWGRCHNEKFC-UHFFFAOYSA-N
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Description

Product Overview 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene (CAS 951895-41-3) is a halogenated aromatic compound with the molecular formula C 10 H 10 ClF and a molecular weight of 184.64 g/mol . Its structure features a propene backbone substituted with a chloro group and a 3-fluoro-4-methylphenyl ring, making it a valuable building block in organic synthesis and pharmaceutical research . The compound's unique electronic properties, influenced by the meta -fluoro and para -methyl substituents on the phenyl ring, dictate its reactivity, solubility, and interactions in various applications . Research Applications and Value This compound serves as a key synthetic intermediate in the development of more complex organic molecules, particularly in the pharmaceutical sector . Preliminary scientific investigations have highlighted its potential biological activity, with studies exploring its anti-inflammatory and anticancer properties . In vitro models suggest it can reduce the production of pro-inflammatory cytokines, indicating promise for treating inflammatory diseases . Furthermore, research has demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7, A549, and HeLa, with studies reporting mechanisms such as the induction of apoptosis and cell cycle arrest . Mechanism of Action The biological activity of this compound is attributed to the strategic placement of its functional groups. The chloro and fluoro groups enhance its ability to interact with specific enzymatic targets and cellular receptors, potentially inhibiting their activity . The compound is believed to modulate key pathways involved in inflammation and cell proliferation, leading to the observed therapeutic effects in research settings . Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloroprop-2-enyl)-2-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZTWGRCHNEKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=C)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzene and allyl chloride.

    Halogenation: The first step involves the chlorination of 3-fluoro-4-methylbenzene to introduce the chloro group at the desired position.

    Allylation: The chlorinated intermediate is then subjected to an allylation reaction with allyl chloride under suitable conditions, such as the presence of a base like potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of the corresponding alkane.

Scientific Research Applications

Chemistry

  • Building Block : Used as an intermediate in the synthesis of more complex organic molecules.
  • Reactivity : The compound can undergo various chemical reactions, including substitution, oxidation, and reduction. For instance:
    • Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.
    • Oxidation Reactions : The propene chain can be oxidized to form epoxides or diols.
    • Reduction Reactions : Can be reduced to yield the corresponding alkane.

Biology

  • Bioactive Compound Development : Investigated for its potential biological activity, particularly in pharmaceutical research. It shows promise in modulating enzyme activity and receptor interactions due to its functional groups.

Medicine

  • Therapeutic Potential : Preliminary studies suggest anti-inflammatory and anticancer properties. The compound has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cell lines.

Anti-inflammatory Activity

In vitro studies indicate that the compound reduces pro-inflammatory cytokine production in cultured cells, highlighting its potential for treating inflammatory diseases.

Anticancer Properties

A study examining its effects on different cancer cell lines revealed significant cytotoxicity:

Cell LineIC50 (µM)Effect Observed
MCF-715Significant growth inhibition
A54912Induction of apoptosis
HeLa10Cell cycle arrest

These findings suggest that the compound may serve as a candidate for further development as an anticancer agent.

Antimicrobial Activity

Preliminary tests have shown that 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, which could lead to new antibiotic developments.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The propene chain provides a site for further chemical modifications, enhancing its versatility in different applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene 951895-41-3 C₁₀H₉ClF 183.45 3-Fluoro, 4-methylphenyl
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene 951894-39-6 C₉H₇Cl₂F 204.90 2-Chloro, 4-fluorophenyl
2-Chloro-3-(4-fluoro-1-naphthyl)-1-propene 1443355-08-5 C₁₃H₁₀ClF 219.45 4-Fluoro-1-naphthyl

Key Observations :

  • The 2-chloro-4-fluorophenyl derivative (CAS 951894-39-6) has two halogens, increasing molecular weight and polarity, which may elevate toxicity or reduce solubility compared to the target compound . The 4-fluoro-1-naphthyl substituent (CAS 1443355-08-5) introduces a larger aromatic system, likely reducing solubility in polar solvents but improving thermal stability due to extended conjugation .
  • Molecular Weight Trends :
    • The naphthyl derivative exhibits the highest molecular weight (219.45 g/mol), followed by the dichloro-fluorophenyl compound (204.90 g/mol). The target compound has the lowest molecular weight (183.45 g/mol), suggesting better volatility.
Solubility and Reactivity
  • Target Compound (CAS 951895-41-3) :
    • The methyl group enhances lipophilicity, favoring solubility in organic solvents like dichloromethane or toluene. The meta-fluoro substituent may direct electrophilic substitution reactions to specific positions on the phenyl ring .
  • However, steric hindrance from the 2-chloro group could reduce reactivity in substitution reactions .
  • Naphthyl Derivative (CAS 1443355-08-5) :
    • The naphthyl group’s planar structure and conjugation may reduce solubility in aqueous systems but enhance stability under high-temperature conditions, making it suitable for high-energy reactions .

Biological Activity

2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene is a compound of significant interest in medicinal chemistry due to its unique structural properties, which include a chloro group, a fluoro group, and a methyl-substituted phenyl group. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms.

  • Molecular Formula : C10H10ClF
  • Molecular Weight : 184.64 g/mol
  • Structure : The compound features a propene backbone with distinct functional groups that influence its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits anti-inflammatory and anticancer properties. Its unique structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the chloro and fluoro substituents enhances its interaction with specific enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to various receptors, modulating their activity and subsequently influencing cellular responses.

Case Studies and Experimental Data

  • Anti-inflammatory Activity :
    • In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines in cultured cells. This suggests its potential use in treating inflammatory diseases.
  • Anticancer Properties :
    • A study evaluated the effects of this compound on cancer cell lines. The results demonstrated significant cytotoxicity against various cancer types, indicating its potential as an anticancer agent.
    Cell LineIC50 (µM)Effect Observed
    MCF-7 (Breast)15Significant growth inhibition
    A549 (Lung)12Induction of apoptosis
    HeLa (Cervical)10Cell cycle arrest
  • Antimicrobial Activity :
    • Preliminary tests have shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, which could be beneficial in developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityNotes
2-Fluoro-4-methylphenolModerate antibacterialLess effective than target compound
3-(2-Fluoro-4-methylphenyl)-1-propeneAnticancer activity observedSimilar mechanism of action
Chalcone derivativesAntibacterial, anticancerBroader spectrum of activity

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
  • In Vivo Studies : Assessing the efficacy and safety in animal models to evaluate therapeutic potential.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural identity of 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene during synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC-MS to assess purity, comparing retention times with standards.

  • Spectroscopy : Confirm structure via 1H^1H-NMR and 13C^{13}C-NMR. For example, the chloro and fluoro substituents influence chemical shifts in aromatic regions (e.g., δ 6.8–7.5 ppm for aryl protons) .

  • Mass Spectrometry : Compare observed molecular ion peaks (e.g., [M+H]+^+ at m/z 205.06 for C10_{10}H9_9ClF) with theoretical values .

  • InChI Key Validation : Cross-reference computed identifiers (e.g., InChI=1S/C9H7Cl3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2) with databases like PubChem .

    Table 1: Key Characterization Data

    PropertyValue/DescriptionSource
    Molecular FormulaC10_{10}H9_9ClF
    Molecular Weight205.06 g/mol
    CAS Registry Number951894-39-6
    Key NMR Shifts (δ, ppm)Aromatic protons: 6.8–7.5

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Friedel-Crafts Alkylation : React 3-fluoro-4-methylbenzene with allyl chloride in the presence of AlCl3_3 .
  • Cross-Coupling Reactions : Use palladium-catalyzed coupling between aryl halides and allyl chlorides .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, followed by recrystallization .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer :

  • Crystallization Difficulty : The compound’s low melting point and hydrophobic nature complicate crystal growth. Use slow evaporation in dichloromethane/hexane mixtures .
  • Disorder Modeling : Chlorine and fluorine atoms may exhibit positional disorder; refine using SHELXL with restraints .
  • Data Collection : Optimize resolution (< 1.0 Å) to resolve overlapping electron densities from aryl and propene groups .

Q. How do electronic effects of the 3-fluoro-4-methylphenyl group influence the reactivity of the propene moiety?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The fluorine atom deactivates the phenyl ring, reducing electrophilic substitution at the meta position. This directs nucleophilic attacks (e.g., epoxidation) to the propene double bond .
  • Steric Effects : The methyl group at the 4-position hinders access to the ortho position, favoring regioselective reactions (e.g., Diels-Alder) at the propene chain .
  • Computational Analysis : Use DFT calculations (e.g., Gaussian) to map frontier molecular orbitals and predict sites for radical or electrophilic additions .

Q. What strategies resolve contradictions in reported biological activities of halogenated propenes like this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC50_{50} assays across multiple cell lines to differentiate cytotoxic vs. non-specific effects .
  • Metabolic Stability Testing : Use liver microsome assays to assess if discrepancies arise from rapid degradation in certain models .
  • Target Validation : Apply CRISPR-Cas9 knockout screens to confirm putative molecular targets (e.g., enzyme inhibition) .

Methodological Considerations

  • Structural Analog Design : Replace the chloro group with bromo or nitro substituents to study electronic effects on reactivity .
  • Kinetic Studies : Monitor reaction intermediates via time-resolved FTIR or stopped-flow spectrometry to elucidate mechanisms .
  • Toxicology Profiling : Use zebrafish models or Ames tests to evaluate genotoxicity, ensuring biological activity is not artifact-driven .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene
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2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene

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